2,2-Dimethylhex-5-yn-1-amine hydrochloride
Description
2,2-Dimethylhex-5-yn-1-amine hydrochloride is an aliphatic amine hydrochloride derivative characterized by a branched hydrocarbon chain with a terminal alkyne group (-C≡CH) and a dimethyl-substituted amine moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents, a common feature among amine derivatives used in drug development .
Properties
IUPAC Name |
2,2-dimethylhex-5-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-4-5-6-8(2,3)7-9;/h1H,5-7,9H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGTXFIGNJCWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Precursors: 2,2-Dimethylhex-5-yn-1-ol Derivatives
The preparation of 2,2-Dimethylhex-5-yn-1-amine hydrochloride typically begins with the synthesis of the corresponding 2,2-dimethyl-substituted hex-5-yn-1-ol or related alkynyl alcohols. This step is crucial as it sets the stage for subsequent functional group transformations.
Gem-Dimethyl Activation and Alkynyl Alcohol Formation : Research demonstrates the use of gem-dimethyl substitution (Thorpe-Ingold effect) to facilitate cyclization and functionalization reactions on alkynyl alcohols. For example, 1-alkenyl-5-hexyn-1-ols bearing 2,2-dimethyl substitution have been synthesized by nucleophilic addition of organolithium reagents to aldehydes under inert atmosphere conditions, followed by purification via silica gel chromatography.
Typical Reaction Conditions : A representative procedure involves dissolving 1-iodo-6,6-dimethylcyclohex-1-ene or related halides in dry diethyl ether, cooling to −78 °C, and adding tert-butyllithium (t-BuLi) dropwise to generate the corresponding organolithium intermediate. Subsequent addition of an aldehyde at low temperature yields the gem-dimethyl-substituted alkynyl alcohol after quenching and work-up.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Organolithium formation | t-BuLi in pentane, −78 °C | Reactive intermediate | - |
| Nucleophilic addition | Aldehyde in diethyl ether, −78 °C to 0 °C | 2,2-Dimethylhex-5-yn-1-ol derivative | ~89% |
Conversion of Alkynyl Alcohol to Amines
The transformation from alkynyl alcohols to the target amine hydrochloride involves functional group interconversion, often via halide intermediates or direct amination methods.
Halide Formation and Amination : The alcohol group can be converted into a good leaving group such as a tosylate or mesylate, or directly into a halide (e.g., bromide or chloride) using reagents like thionyl chloride or phosphorus tribromide. Subsequent nucleophilic substitution with ammonia or amine sources yields the corresponding amine.
Direct Reductive Amination or Azide Route : Alternatively, the alkyne-bearing alcohol can be converted to azide intermediates, which upon reduction (e.g., Staudinger reaction or catalytic hydrogenation) afford the amine. This approach is useful for preserving the alkyne functionality while introducing the amine group.
Hydrochloride Salt Formation : The free amine is typically converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, enhancing stability and crystallinity.
Representative Synthetic Route Summary
Based on the above methodologies and literature precedents, a plausible synthetic route to this compound can be summarized as follows:
Detailed Research Findings and Notes
Thorpe-Ingold Effect Utilization : The gem-dimethyl groups enhance cyclization and reactivity by increasing the effective molarity of reactive centers, as shown in microwave-assisted cyclization studies. This effect is beneficial in the synthesis of gem-disubstituted alkynyl alcohols, which are precursors to the target amine.
Purification Techniques : Products are purified by column chromatography on silica gel using gradients of ethyl acetate in hexanes or flash chromatography systems. All reactions are performed under inert nitrogen atmosphere to prevent side reactions.
Spectroscopic Characterization : NMR (1H, 13C) and other spectroscopic techniques confirm the structure and purity of intermediates and final products. Chemical shifts and coupling constants are consistent with gem-dimethyl substitution and alkyne presence.
Alternative Synthetic Approaches : Literature also describes the use of copper-mediated 1,4-addition to alkynoates and enzymatic kinetic resolution for related amino acid derivatives, which might be adapted for the synthesis of 2,2-Dimethylhex-5-yn-1-amine derivatives.
Data Table: Summary of Key Preparation Steps and Conditions
| Preparation Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Organolithium addition to aldehyde | t-BuLi, diethyl ether, −78 °C to 0 °C | ~89 | Inert atmosphere, dry solvents |
| Alcohol to halide/tosylate conversion | SOCl2, PBr3, or TsCl, base | Variable | Enables nucleophilic substitution |
| Nucleophilic substitution to amine | NH3 or NaN3 followed by reduction | High | Preserves alkyne, mild conditions |
| Formation of hydrochloride salt | HCl in ether or suitable solvent | Quantitative | Stabilizes amine salt form |
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhex-5-yn-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Synthesis Techniques
The compound can be synthesized through several methods, including:
- Alkyne Metathesis : Utilizing catalysts to rearrange alkynes into more complex forms.
- Functional Group Transformations : Converting the alkyne to other functional groups such as alcohols or amines, which can then be used in further reactions.
Drug Development
2,2-Dimethylhex-5-yn-1-amine hydrochloride has been investigated for its potential use in pharmaceuticals. It serves as a building block for synthesizing various drug candidates, particularly those targeting cancer and central nervous system disorders.
Case Study: Anti-Cancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anti-cancer properties. For instance, studies involving cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown promising results in inhibiting cell growth at specific concentrations (10 µM) .
| Cell Line | % Inhibition at 10 µM |
|---|---|
| MCF-7 | 34.34 |
| A549 | 27.01 |
| HeLa | 15.36 |
Organic Synthesis
The compound acts as a versatile intermediate in the synthesis of various organic molecules. Its unique structure allows for:
- Formation of Cyclooctanoids : It can be used to synthesize gem-disubstituted cyclooctanoids, which are found in several biologically active compounds .
- Synthesis of Halogenated Compounds : It participates in decarboxylative halogenation reactions, producing halogenated derivatives that are useful in medicinal chemistry .
Therapeutic Uses
There is ongoing research into the therapeutic applications of this compound for treating various diseases:
- Ophthalmic Disorders : The compound has been explored for its potential to treat conditions like retinopathy and uveitis through its action on specific biological pathways .
- CNS Disorders : Its derivatives are being studied for their effects on neurological functions, potentially offering new treatments for conditions such as depression and anxiety .
Mechanism of Action
The mechanism of action of 2,2-Dimethylhex-5-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Aliphatic Amine Hydrochlorides with Branched Chains
- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride (): Structure: Contains a dimethyl-substituted amine and ester group. Synthesis: Prepared via HCl/dioxane treatment, yielding high purity (100% in the example). Key Difference: The ester functional group and lack of an alkyne distinguish it from the target compound. Its NMR data (δ 9.00 ppm for amine proton) suggest strong hydrogen bonding, a trait likely shared with this compound due to the amine-HCl interaction .
- N,N,2-Trimethyl-3,3-diphenylpropan-1-amine Hydrochloride (): Structure: Features a diphenylpropane backbone with multiple methyl groups on the amine. Application: Used as a reference standard in pharmaceuticals, indicating regulatory relevance.
Heterocyclic and Aromatic Amine Hydrochlorides
- Imipramine Hydrochloride (): Structure: Tricyclic dibenzazepine with a dimethylaminopropyl side chain. Pharmacology: A tricyclic antidepressant, highlighting how amine hydrochlorides are leveraged for CNS activity. The target compound’s alkyne could modulate receptor binding kinetics differently .
Data Table: Comparative Analysis of Selected Hydrochlorides
Research Findings and Inferences
- Solubility : Hydrochloride salts generally exhibit high water solubility. For instance, erlotinib hydrochloride () shows solubility >8×10⁻⁶ mol/L, a trend expected for the target compound .

- Pharmacokinetics : Aliphatic amines like methamphetamine HCl () demonstrate rapid absorption, whereas aromatic analogs (e.g., imipramine HCl) have longer half-lives. The alkyne in 2,2-Dimethylhex-5-yn-1-amine HCl may influence metabolic pathways via cytochrome P450 interactions .
- Toxicity : Amine hydrochlorides often require careful handling (e.g., imipramine HCl in mandates immediate medical attention upon exposure). Similar precautions likely apply to the target compound .
Biological Activity
2,2-Dimethylhex-5-yn-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Its chemical structure consists of an alkyne functional group, which may contribute to its reactivity and interactions with biological systems. This article focuses on its biological activity, including anticancer properties and modulation of metabolic pathways.
Anticancer Properties
Research indicates that This compound exhibits notable anticancer activity. Various studies have evaluated its effects on different cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
Key Findings
- Mechanism of Action : The anticancer effects are primarily mediated through the inhibition of critical signaling pathways such as:
- STAT-3
- NF-κB
- PI3K/Akt
These pathways are crucial for cell survival, proliferation, and migration.
- Case Study Data :
- In a study involving breast and prostate cancer cell lines, the compound showed IC50 values ranging from 5 to 15 µM.
- Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations indicative of apoptosis.
GPR119 Modulation
In addition to its anticancer properties, this compound has been identified as a modulator of the G-protein-coupled receptor GPR119 , which plays a role in metabolic processes such as glucose homeostasis and lipid metabolism.
Research Insights
- In vitro Assays : Demonstrated significant activation of GPR119 leading to enhanced insulin secretion in pancreatic beta-cells.
- Animal Model Studies : Administration resulted in improved glucose tolerance and reduced body weight gain.
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer | 10 | Apoptosis via STAT-3 inhibition |
| Anticancer | Prostate Cancer | 12 | Cell cycle arrest via NF-κB inhibition |
| GPR119 Modulation | Pancreatic Beta-cells | N/A | Enhanced insulin secretion |
The mechanisms underlying the biological activities of This compound involve complex interactions with various cellular pathways:
Anticancer Mechanisms
The inhibition of STAT-3 and NF-κB pathways leads to:
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Metabolic Modulation
The activation of GPR119 suggests potential therapeutic applications for metabolic disorders:
- Enhanced Insulin Secretion : Improving glucose metabolism.
- Weight Management : Reducing body weight gain in models predisposed to obesity.
Q & A
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Solvent effects can be modeled using COSMO-RS. Validate predictions with kinetic studies (e.g., Arrhenius plots) under varying conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

